L-Alaninamide, L-alanyl-L-alanyl-N-ethyl-
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Overview
Description
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- is a dipeptide compound belonging to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the alaninamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- typically involves the coupling of protected amino acids followed by deprotection steps. One common method involves the use of carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc) protecting groups. The protected amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to form the dipeptide. The final step involves the removal of the protecting groups under acidic or basic conditions .
Industrial Production Methods
Industrial production of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The process includes repeated cycles of amino acid coupling, washing, and deprotection, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alpha-carbon of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of various enzymes, influencing biochemical pathways. For example, it may inhibit proteases by mimicking natural substrates, thereby blocking the enzyme’s activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- L-Alaninamide, L-alanyl-L-alanyl-N-methyl-
- L-Alaninamide, L-alanyl-L-alanyl-L-alanyl-
- L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Uniqueness
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar dipeptides and may confer specific properties, such as enhanced stability or altered interaction with molecular targets .
Properties
CAS No. |
84899-48-9 |
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Molecular Formula |
C11H22N4O3 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C11H22N4O3/c1-5-13-10(17)7(3)15-11(18)8(4)14-9(16)6(2)12/h6-8H,5,12H2,1-4H3,(H,13,17)(H,14,16)(H,15,18)/t6-,7-,8-/m0/s1 |
InChI Key |
TYIVESPAFTXHDJ-FXQIFTODSA-N |
Isomeric SMILES |
CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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